![molecular formula C24H24N6O2 B2707868 8-(2-氨基苯基)-1,6,7-三甲基-3-(4-甲基苄基)-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮 CAS No. 938762-62-0](/img/structure/B2707868.png)

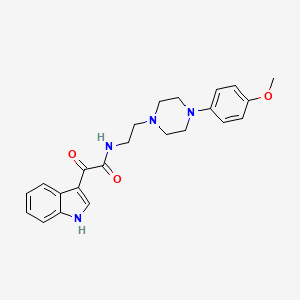

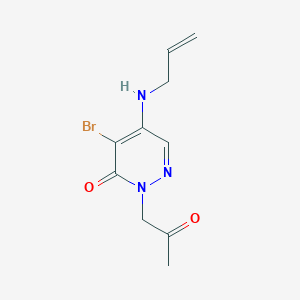

8-(2-氨基苯基)-1,6,7-三甲基-3-(4-甲基苄基)-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮

货号 B2707868

CAS 编号:

938762-62-0

分子量: 428.496

InChI 键: FXEAAHKZDCPVSG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

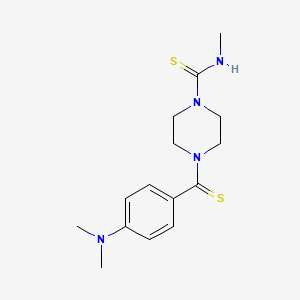

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids, ATP, cyclic AMP, NADH, and coenzyme A, and are thus central to the biochemistry of life .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) fused to a purine ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives can undergo a variety of reactions, including alkylation, acylation, and halogenation .科学研究应用

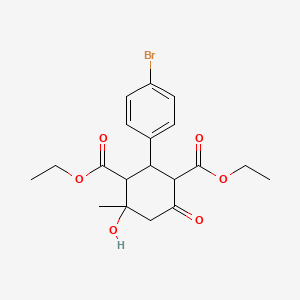

- Compound 7 exhibits significant antitumor activity against various cancer cell lines. It has been particularly effective against HepG2 liver cancer cells and MCF-7 breast cancer cells. Researchers have observed strong inhibitory effects, making it a potential candidate for cancer therapy .

- ABTS Assay : Compound 7 demonstrates remarkable antioxidant activity, surpassing other related compounds. It exhibits high radical scavenging capacity, as assessed by the ABTS assay .

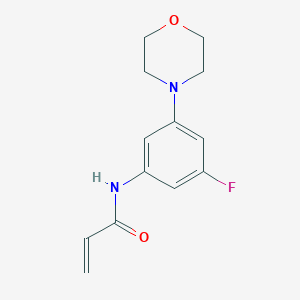

- Compound 7 serves as a key precursor in the synthesis of novel benzothiazole derivatives. Researchers have explored various synthetic pathways to create 2-arylbenzothiazoles, which are essential for designing biologically active drugs .

- Researchers have investigated the mode of action of compound 7 . Docking studies reveal that it forms stable hydrogen bonds with specific amino acids, such as Arg184 and Lys179 , within the binding pocket. The binding score suggests promising interactions, making it a potential drug candidate .

- Compound 7 and its derivatives were evaluated for antimicrobial activity. Their structures were elucidated using NMR, IR, and mass spectral data. These compounds exhibited varying degrees of antimicrobial efficacy against different pathogens .

- Although not directly related to biological applications, compound 7 has implications in hydrogen production. Its behavior with hydrazine hydrate leads to the formation of a pyrazole derivative, which could impact future studies on catalytic hydrogen generation .

Antitumor Activity

Antioxidant Properties

Synthesis of Benzothiazoles

Mode of Action Studies

Antimicrobial Activity

Hydrogen Production Catalyst

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-(2-aminophenyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-14-9-11-17(12-10-14)13-28-22(31)20-21(27(4)24(28)32)26-23-29(15(2)16(3)30(20)23)19-8-6-5-7-18(19)25/h5-12H,13,25H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEAAHKZDCPVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5N)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride](/img/structure/B2707791.png)

![4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-](/img/structure/B2707793.png)

![2-Ethyl-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2707797.png)

![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)

![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)

![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)